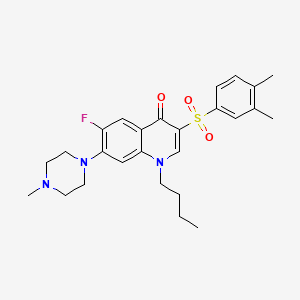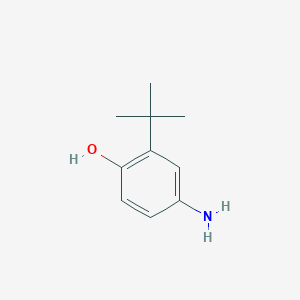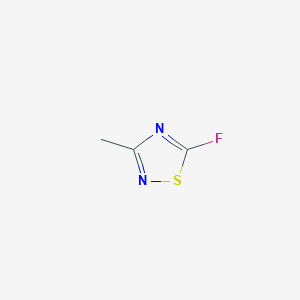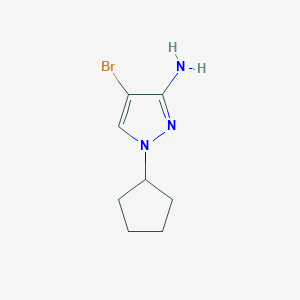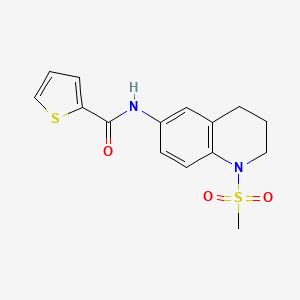
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide, also known as MDL-29951, is a chemical compound that belongs to the class of quinolone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
科学的研究の応用
Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines
An efficient methodology for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position utilizing stable and safe sodium sulfinates as sulfide sources has been developed. This approach generates environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields. This process highlights an environmentally friendly alternative to previous sulfonylation methods, emphasizing its potential for synthesizing sulfonated quinoline derivatives with less odorous and more sustainable byproducts (Xia et al., 2016).
Synthesis and Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline
The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride and subsequent treatment with diphosphorus pentasulfide led to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. This compound was further processed to produce 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives through electrophilic substitution reactions, showcasing a versatile pathway for the synthesis of complex quinoline-based heterocycles with potential biological activities (Aleksandrov et al., 2020).
N-Sulfonyl Derivatives as Glycine-Site NMDA and AMPA Antagonists
N-Phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihyro-3-oxo-2-quinoxalinecarboxamide were synthesized and identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This research illuminates the therapeutic potential of N-sulfonyl derivatives in neurological conditions, providing a foundational step for the development of new NMDA and AMPA receptor antagonists (Hays et al., 1993).
Interconversion between the Enantiomers of Chiral Five-coordinate Me3Pt(IV) Complexes
The study on the interconversion between the enantiomers of chiral five-coordinate Me3Pt(IV) complexes involving quinoline-based ligands showcases the compound's potential in the field of asymmetric catalysis and chiral molecule synthesis. This research contributes to understanding the dynamic processes involved in chiral recognition and separation, crucial for pharmaceutical synthesis (Tan & Song, 2011).
Anticancer and Chemoresistance Overcoming Activities
Research into 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930) and its analogs demonstrated potent inhibition of c-kit and VEGFR2. Modifications to the OSI-930 scaffold led to derivatives with significant in vitro cytotoxicity against cancer cell lines, inhibition of VEGFR1 and VEGFR2, anti-angiogenic activity, and the ability to overcome chemoresistance by inhibiting P-glycoprotein efflux pumps. These findings underscore the therapeutic potential of quinoline-based compounds in cancer treatment and the reversal of multidrug resistance (Mudududdla et al., 2015).
特性
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-22(19,20)17-8-2-4-11-10-12(6-7-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOGVCAKOPNIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2762283.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)
![[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2762285.png)
![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762286.png)

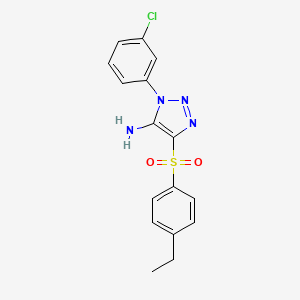


![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)
